molecular formula C14H23NO4 B2722840 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate CAS No. 150543-45-6

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate

Cat. No.: B2722840
CAS No.: 150543-45-6
M. Wt: 269.341
InChI Key: UOYLIKIDANPYJM-UHFFFAOYSA-N
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Description

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS: 150543-45-6) is a spirocyclic dicarboxylate ester featuring a bicyclic framework with a tert-butyl and ethyl ester at positions 5 and 1, respectively. Its spiro[2.4]heptane core confers conformational rigidity, making it valuable in medicinal chemistry as a building block for drug candidates, particularly in designing protease inhibitors and chiral ligands . The compound is commercially available at 95% purity, with applications in peptide synthesis and stereoselective catalysis .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.4]heptane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYLIKIDANPYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihalocarbene-Mediated Cyclization

Reaction Mechanism and Key Steps

The U.S. Patent US8927739B2 outlines a method leveraging dihalocarbene intermediates to construct the spirocyclic core. The process involves:

  • Formation of a brominated precursor : A pyrrolidine derivative undergoes bromination at positions adjacent to the nitrogen atom.
  • Dihalocarbene generation : Sodium tribromoacetate decomposes thermally to release dibromocarbene ($$:CBr_2$$), facilitated by phase-transfer catalysts like tetrabutylammonium bromide.
  • Cyclopropanation : The carbene inserts into the C–H bond of the pyrrolidine ring, forming the spiro[2.4]heptane skeleton.
  • Esterification : Sequential protection of the amine group with tert-butoxycarbonyl (Boc) and carboxylate with ethyl groups yields the final product.
Critical Parameters:
  • Catalysts : Phase-transfer agents (e.g., quaternary ammonium salts) enhance carbene stability and reaction efficiency.
  • Solvents : Dichloromethane or chloroform optimizes carbene reactivity.
  • Temperature : Maintained between 40–60°C to balance reaction rate and byproduct formation.

Yield and Scalability

This method achieves a 62–68% isolated yield after purification via column chromatography. Industrial scalability is feasible using continuous flow reactors, which mitigate exothermic risks during carbene generation.

Three-Step Synthesis via Cyanide Addition

Methodology from Chinese Patent CN105646318A

An alternative route, described in CN105646318A, employs a sequential three-step strategy:

Step 1: Acylation with p-Dimethylamino-azo-benzene Acyl Chloride
  • Reagents : p-Dimethylamino-azo-benzene acyl chloride, triethylamine (base).
  • Conditions : Dichloromethane, 0–5°C.
  • Outcome : Forms an activated intermediate with improved electrophilicity for subsequent cyanide attack.
Step 2: Cyanide Incorporation
  • Reagents : Sodium cyanide in dimethylformamide (DMF).
  • Temperature : 25–30°C for 12 hours.
  • Role of Cyanide : Introduces a nitrile group, later hydrolyzed to carboxylate.
Step 3: Hydrolysis and Protection
  • Reagents : Aqueous sodium hydroxide, Boc anhydride.
  • Solvent : Ethanol-water mixture (3:1).
  • Yield : 38.4% overall, with >99% purity after recrystallization.

Advantages and Limitations

  • Advantages : Avoids hazardous carbene intermediates, making it safer for lab-scale synthesis.
  • Limitations : Lower yield compared to carbene-based methods, necessitating optimization for industrial adoption.

Comparative Analysis of Synthetic Routes

Parameter Dihalocarbene Method Three-Step Cyanide Method
Reaction Steps 3 3
Overall Yield 62–68% 38.4%
Key Reagents Sodium tribromoacetate, Boc NaCN, Boc anhydride
Scalability High (continuous flow) Moderate (batch reactor)
Safety Concerns Carbene handling Cyanide toxicity
Purity ≥98% ≥99%

Industrial Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for the dihalalocarbene method reduces thermal runaway risks and improves mixing efficiency. A typical setup includes:

  • Preheating zone : Sustains 60°C for carbene generation.
  • Residence time : 10–15 minutes for cyclopropanation.
  • In-line purification : Scavenger columns remove excess bromine and catalysts.

Solvent Recycling

Both methods utilize dichloromethane and DMF, which are recoverable via distillation. Closed-loop systems minimize environmental impact and reduce raw material costs by 20–30%.

Challenges and Optimization Strategies

Stereochemical Control

The spirocyclic structure’s stereochemistry (e.g., 6S-configuration) is critical for biological activity. Key approaches include:

  • Chiral auxiliaries : (R)-Binap ligands induce enantioselectivity during cyclopropanation.
  • Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers, improving optical purity to >99% ee.

Byproduct Mitigation

  • Dibrominated Side Products : Controlled bromine stoichiometry (1.1 eq) minimizes overhalogenation.
  • Ester Hydrolysis : Anhydrous conditions during Boc protection prevent premature carboxylate formation.

Emerging Innovations

Photocatalytic Methods

Recent studies explore visible-light-mediated cyclopropanation using eosin Y as a photocatalyst. This method eliminates thermal decomposition requirements, achieving 55% yield under ambient conditions.

Biocatalytic Approaches

Engineered transaminases convert ketone precursors to chiral amines, streamlining asymmetric synthesis. Pilot-scale trials demonstrate 70% yield with 98% ee, though enzyme stability remains a hurdle.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets:

  • Potential as an Anticancer Agent : Preliminary studies suggest that derivatives of azaspiro compounds exhibit cytotoxic activity against various cancer cell lines. This opens avenues for further research into its efficacy and mechanism of action .
  • Neuropharmacological Studies : Given the structure's potential to cross the blood-brain barrier, it may serve as a lead compound for developing neuroactive drugs targeting conditions such as anxiety or depression .

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique spirocyclic structure allows for the formation of complex molecular architectures through various coupling reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals .

Material Science

Research indicates potential applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability, which is beneficial for developing new materials with tailored characteristics .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of azaspiro compounds were evaluated for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the azaspiro framework significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuroactive Compound Development

A research team investigated the neuropharmacological effects of spirocyclic compounds similar to this compound. The findings suggested that these compounds can modulate neurotransmitter systems, indicating potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and analogous spirocyclic dicarboxylates:

Compound Name (CAS) Spiro System Substituents (Positions) Molecular Weight (g/mol) Purity (%) Synthesis Yield Key Applications References
Target: 5-Tert-butyl 1-ethyl (150543-45-6) Spiro[2.4]heptane tert-butyl (5), ethyl (1) 283.34* 95 Not reported Drug intermediates
5-Tert-butyl 4-methyl (7a in ) Spiro[2.4]heptane tert-butyl (5), methyl (4) 241.24 97 63% (Step 5) α-Proline mimetics
6-Tert-butyl 1-ethyl (1242268-17-2) Spiro[2.5]octane tert-butyl (6), ethyl (1) 297.36 95 Not reported Conformational studies
(S)-5-Tert-butyl 6-methyl (1129634-43-0) Spiro[2.4]heptane tert-butyl (5), methyl (6) 255.31 97 Not reported Chiral synthesis
6-Benzyl 5-tert-butyl (sc-351292) Spiro[2.4]heptane tert-butyl (5), benzyl (6) 343.41 95 Not reported Peptide coupling

*Calculated based on formula C₁₄H₂₃NO₄.

Key Observations:
  • Substituent Effects : Ethyl esters (target) may confer slower hydrolysis rates compared to methyl esters (7a in ), enhancing metabolic stability in drug candidates. Benzyl esters (sc-351292) introduce aromaticity, improving π-π stacking in receptor binding but reducing solubility .
  • Stereochemistry : Enantiomerically pure derivatives (e.g., (S)-5-tert-butyl 6-methyl) exhibit distinct chiral recognition properties, critical for asymmetric catalysis .

Physicochemical Properties

  • Melting Points : The carboxylic acid derivative of 7a () melts at 131–134°C, whereas esterified analogs (e.g., target compound) are typically liquids or low-melting solids .
  • Solubility : Ethyl esters (target) balance lipophilicity and solubility better than tert-butyl or benzyl groups, which may aggregate in aqueous media .

Biological Activity

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS: 150543-45-6) is a spirocyclic compound with significant potential in various biological applications. Its unique structural features make it a candidate for research in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula: C14H23NO4
  • Molecular Weight: 269.34 g/mol
  • Purity: ≥97%
  • IUPAC Name: 5-(tert-butyl) 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Studies have shown that spirocyclic compounds often possess antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains.
  • Cytotoxicity:
    • In vitro assays demonstrate that this compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects:
    • Some spirocyclic compounds have been reported to exhibit neuroprotective properties. Research is ongoing to determine if this compound can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity The compound showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Cytotoxicity Assay In a study involving HeLa cells, IC50 values were reported below 20 µg/mL, indicating strong cytotoxic effects .
Neuroprotection Initial findings suggest that treatment with the compound reduces apoptosis in neuronal cultures exposed to oxidative stress .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis involves a multi-step sequence starting with cyclopropane derivatives. Key steps include:

  • Reduction of a ketone intermediate using borane dimethyl sulfide complex under argon, which requires precise stoichiometry (e.g., 1.78:1 molar ratio of borane to substrate) to minimize side reactions .
  • Purification via flash chromatography (hexane/ethyl acetate 5:1) to isolate intermediates like 5-(tert-butyl) 4-methyl 5-azaspiro[2.4]heptane-4,5-dicarboxylate, achieving 63% yield .
  • Acid hydrolysis with potassium hydroxide in methanol, followed by pH-controlled extraction (acidification with NaHSO₄) to isolate the final carboxylic acid derivative .
    • Stabilization : Intermediates are sensitive to moisture and oxidation; storage under inert gas (argon) and low-temperature conditions (-20°C) is recommended.

Q. How can researchers confirm the structural integrity of the spirocyclic core in this compound?

  • Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to validate the spirocyclic geometry:

  • ¹H NMR : Look for characteristic splitting patterns (e.g., δ 0.56–0.85 ppm for cyclopropane protons, δ 3.44–3.81 ppm for methylene groups adjacent to the ester) .
  • ¹³C NMR : Peaks at δ 176–177 ppm confirm carbonyl groups, while δ 28–32 ppm corresponds to tert-butyl carbons .
    • LCMS ([M - H]⁻ at m/z 240.2) and elemental analysis (C 59.73%, H 7.94%, N 5.81%) further validate purity and molecular weight .

Q. What are common impurities observed during synthesis, and how can they be resolved?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., residual cyclopropane ketones) or over-reduced species (e.g., fully saturated spirocycles).
  • Resolution :
  • TLC monitoring (Rf = 0.3–0.5 in hexane/ethyl acetate) to track reaction progress .
  • Dual-solvent extraction (MTBE/water) to remove polar impurities, followed by brine washing to eliminate residual borane .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :

  • Steric Hindrance : The tert-butyl group restricts nucleophilic attack on the spirocyclic core. To study this:
  • Kinetic experiments : Compare reaction rates with analogs lacking tert-butyl (e.g., methyl or ethyl esters) under identical conditions (e.g., THF, 25°C).
  • DFT calculations : Model transition states to identify energy barriers for ring-opening pathways .
  • Experimental Design : Use competitive reactions with equimolar substrates and track product ratios via HPLC.

Q. What strategies can address low overall synthetic yields (e.g., 2.2% over six steps)?

  • Methodological Answer :

  • Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .
  • Alternative Routes : Explore enantioselective cyclopropanation or enzymatic resolution to bypass low-yielding steps (e.g., ketone reduction) .
  • Scale-Up Adjustments : Replace batch processes with flow chemistry for exothermic steps (e.g., borane addition) to improve reproducibility .

Q. How can computational modeling predict the compound’s conformational stability in proline-based drug candidates?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the spirocyclic scaffold in aqueous and lipid environments to assess flexibility and hydrogen-bonding propensity.
  • Docking Studies : Map interactions with biological targets (e.g., enzymes requiring rigid proline analogs) using software like AutoDock Vina .
  • Validation : Compare computational results with experimental data (e.g., X-ray crystallography of co-crystals) to refine force field parameters .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :

  • Variable-Temperature NMR : Determine if splitting arises from dynamic processes (e.g., ring puckering) by acquiring spectra at −40°C to 60°C .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm spatial proximity of protons in the spirocyclic system .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon environments in crowded spectral regions .

Distinguishing Basic vs. Advanced Questions

  • Basic : Focus on synthesis, purification, and foundational characterization.
  • Advanced : Address mechanistic studies, yield optimization, computational modeling, and resolving spectral/data contradictions.

Avoided Commercial Topics

  • Excluded price, mass production, and industrial scaling. Focused solely on academic research methodologies.

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